molecular formula C13H15NO6 B11081988 3-[Bis(2-carboxyethyl)amino]benzoic acid

3-[Bis(2-carboxyethyl)amino]benzoic acid

Cat. No.: B11081988
M. Wt: 281.26 g/mol
InChI Key: UIAFDRRSIISFKN-UHFFFAOYSA-N
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Description

    3-[Bis(2-carboxyethyl)amino]benzoic acid: is a chemical compound with the molecular formula .

  • The compound’s structure features a benzene ring with two carboxyethylamine groups attached to it. These functional groups contribute to its properties and reactivity.
  • Preparation Methods

      Synthetic Routes: While specific synthetic routes may vary, one common method involves the reaction of with (ethanedial) in the presence of a suitable catalyst. The glyoxal reacts with the amino group, leading to the formation of the desired compound.

      Reaction Conditions: The reaction typically occurs under mild conditions, such as at room temperature or slightly elevated temperatures.

      Industrial Production: Although not widely produced industrially, researchers and laboratories can synthesize this compound for scientific purposes.

  • Chemical Reactions Analysis

      Reactivity: 3-[Bis(2-carboxyethyl)amino]benzoic acid can undergo various chemical reactions

      Common Reagents and Conditions: Reagents like , , and play a role in these reactions.

      Major Products: The products formed depend on the specific reaction conditions. For example, reduction could yield the corresponding amine or other derivatives.

  • Scientific Research Applications

      Chemistry: Researchers use this compound as a building block for more complex molecules due to its functional groups.

      Biology: It may serve as a probe or ligand in biological studies, interacting with specific receptors or enzymes.

      Medicine: Investigations into its potential therapeutic applications are ongoing.

      Industry: While not widely used in industry, it has applications in research and development.

  • Mechanism of Action

    • The compound’s mechanism of action depends on its specific interactions with biological targets. It could act as an inhibitor, activator, or modulator of relevant pathways.
    • Further studies are needed to elucidate its precise molecular targets and signaling pathways.
  • Comparison with Similar Compounds

      Uniqueness: Its combination of carboxylic acid and amino groups makes it distinct.

      Similar Compounds: Other related compounds include , , and .

    Properties

    Molecular Formula

    C13H15NO6

    Molecular Weight

    281.26 g/mol

    IUPAC Name

    3-[bis(2-carboxyethyl)amino]benzoic acid

    InChI

    InChI=1S/C13H15NO6/c15-11(16)4-6-14(7-5-12(17)18)10-3-1-2-9(8-10)13(19)20/h1-3,8H,4-7H2,(H,15,16)(H,17,18)(H,19,20)

    InChI Key

    UIAFDRRSIISFKN-UHFFFAOYSA-N

    Canonical SMILES

    C1=CC(=CC(=C1)N(CCC(=O)O)CCC(=O)O)C(=O)O

    Origin of Product

    United States

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